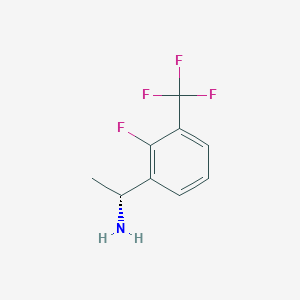

(r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine

Description

(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine characterized by a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. The (R)-enantiomer configuration is critical for its stereoselective interactions in pharmaceutical applications, particularly as an intermediate in drug synthesis . This compound is part of a broader class of fluorinated aryl ethanamines, which are valued for their metabolic stability and ability to modulate electronic properties through fluorine’s strong electronegativity and the -CF₃ group’s lipophilicity . High-purity forms (≥95%) are typically produced for use in medicinal chemistry and biotechnology research, emphasizing its role in developing receptor-targeted therapies .

Propriétés

IUPAC Name |

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRVWDJFMNADR-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.

Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Various amine derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized as a probe to study the effects of fluorine and trifluoromethyl groups on biological systems, including enzyme interactions and receptor binding.

Medicine

In medicine, ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for the synthesis of active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine can be elucidated by comparing it with analogous compounds. Key variations include substituent positions, halogen types, and stereochemistry, which influence physicochemical properties and biological activity.

Substituent Position and Electronic Effects

- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 127852-30-6): Lacks the 2-fluoro substituent, reducing steric hindrance and altering electron-withdrawing effects. This impacts binding affinity in receptor models compared to the target compound .

- (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 2230840-58-9): Replaces fluorine with a methyl group at the 2-position. The methyl group’s electron-donating nature increases lipophilicity but may reduce metabolic stability .

- (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1217475-54-1): Substitutes -CF₃ with chlorine at the 3-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance steric bulk and alter π-π stacking interactions .

Halogen and Functional Group Variations

- (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 2416218-85-2): The S-enantiomer demonstrates how stereochemistry affects pharmacological activity. Enantiomeric purity is crucial for avoiding off-target effects in chiral drug synthesis .

- (R)-1-(3,5-Difluorophenyl)ethanamine (CAS 771465-40-8): Features two fluorine atoms at the 3- and 5-positions.

Data Table: Key Structural and Functional Comparisons

Activité Biologique

(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine, a compound featuring a unique trifluoromethyl and fluoro substituent on its aromatic ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological interactions, mechanisms of action, and implications for pharmacological applications.

The structure of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine is characterized by:

- Fluorine and Trifluoromethyl Groups : These groups enhance the compound's lipophilicity and may improve its binding affinity to biological targets.

- Amine Functional Group : This group is crucial for interactions with receptors and enzymes, facilitating hydrogen bonding and ionic interactions.

The biological activity of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine primarily involves its interaction with various molecular targets, including:

- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with serotonin and dopamine pathways, indicating possible effects on mood regulation and cognitive functions.

- Enzymatic Pathways : The compound may act as an inhibitor or modulator in biochemical pathways relevant to inflammation and allergic responses.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine:

| Biological Activity | Description |

|---|---|

| Binding Affinity | Exhibits significant binding affinity towards specific receptors involved in neurotransmission. |

| Inhibition Studies | Potential role as an inhibitor in various biochemical pathways, particularly in anti-inflammatory responses. |

| Pharmacological Properties | Initial data indicate possible applications in treating neurological disorders due to its structural features. |

Case Studies and Research Findings

- Interaction Studies : Research indicates that the compound interacts with proteins and nucleic acids, which is essential for understanding its mechanism of action. Binding assays have been employed to elucidate these interactions, revealing significant affinities for certain biological macromolecules.

- Comparative Analysis with Similar Compounds : A comparative study of structurally related compounds shows that (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine possesses enhanced biological activity due to the unique combination of fluorine and trifluoromethyl groups. This distinction may lead to improved specificity towards certain biological targets compared to analogs lacking these features.

- Pharmacodynamics : While comprehensive studies are still needed, initial findings suggest that (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine could modulate neurotransmitter systems effectively, which may have implications for the development of novel therapeutic agents targeting central nervous system disorders.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine with high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example:

- Asymmetric Hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce the corresponding ketone precursor, 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone, to the (R)-enantiomer. Reaction conditions (pressure, solvent, temperature) must be optimized to achieve >90% enantiomeric excess (ee) .

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation using resolving agents like tartaric acid derivatives. Monitor purity by chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

Q. How can the structural integrity of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine be confirmed post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Compare H and F NMR spectra with literature data. Key signals include δ ~1.4 ppm (CH adjacent to NH) and distinct fluorine environments (δ -60 to -70 ppm for CF) .

- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 222.1) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using hydrochloride salts for improved crystallinity) .

Q. What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at 2–8°C to avoid oxidation or hydrolysis of the amine group.

- Use amber vials to protect against light-induced decomposition. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-Fluoro-3-(trifluoromethyl)phenyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Steric Effects : The ortho-fluoro and meta-CF substituents create steric hindrance, reducing nucleophilic attack at the benzylic position. Quantify using computational models (e.g., DFT calculations for transition-state energies) .

- Electronic Effects : Electron-withdrawing CF and F groups lower the electron density of the aromatic ring, directing electrophilic substitution to the para position. Validate via Hammett substituent constants (σ = 0.43 for CF, σ = 0.33 for F) .

Q. What strategies mitigate enantiomerization during derivatization of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine?

Methodological Answer:

Q. How can in vitro metabolic stability of this compound be assessed for drug discovery applications?

Methodological Answer:

- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS.

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to identify potential drug-drug interactions. IC values <10 µM indicate high inhibition risk .

Q. What analytical challenges arise in quantifying trace impurities in (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine batches?

Methodological Answer:

- Impurity Profiling : Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and charged aerosol detection (CAD) to resolve polar byproducts (e.g., des-fluoro analogs).

- Limit of Quantification (LOQ) : Achieve ≤0.1% impurity detection via calibration with spiked standards. Common impurities include the (S)-enantiomer and residual ketone precursors .

Q. How do crystallographic data inform the design of salt forms for improved bioavailability?

Methodological Answer:

- Salt Screening : Co-crystallize with counterions (e.g., HCl, citrate) and analyze crystal packing via PXRD. Hydrochloride salts often exhibit higher solubility in aqueous buffers (e.g., 25 mg/mL in pH 7.4 PBS) .

- Hirshfeld Surface Analysis : Map non-covalent interactions (e.g., NH⋯Cl hydrogen bonds) to predict stability and dissolution rates .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Methodological Answer:

- Solvent Variability : Solubility in DMSO (≥50 mg/mL) vs. water (<1 mg/mL) may reflect protonation state. Measure at controlled pH (e.g., 1.2 for gastric fluid vs. 6.8 for intestinal).

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may artificially lower measured solubility .

Q. Discrepancies in reported biological activity: Are these due to enantiomeric impurities?

Methodological Answer:

- Chiral Purity Reassessment : Re-analyze historical batches via chiral SFC (supercritical fluid chromatography). Even 2% (S)-enantiomer contamination can alter IC values by >10-fold in receptor-binding assays .

- Biological Replication : Repeat assays with freshly prepared enantiopure material under standardized conditions (e.g., cell passage number, serum concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.